2-Chloroanthracene

Descripción

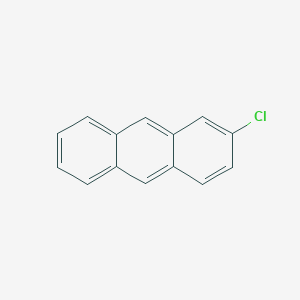

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFINXQLBMJDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049230 | |

| Record name | 2-Chloroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17135-78-3 | |

| Record name | 2-Chloroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17135-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017135783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloroanthracene: A Technical Guide for Researchers

CAS Number: 17135-78-3

This technical guide provides an in-depth overview of 2-Chloroanthracene, a chlorinated aromatic hydrocarbon of interest to researchers in organic synthesis, materials science, and drug discovery. The document outlines its chemical properties, provides detailed experimental protocols for its synthesis and purification, and explores its potential interaction with cellular signaling pathways.

Chemical and Physical Properties

This compound is a solid, crystalline substance at room temperature. Its properties make it a useful intermediate in the synthesis of more complex organic molecules, including polyfluorenes with applications in organic electronics.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 17135-78-3 | [1] |

| Molecular Formula | C₁₄H₉Cl | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 221-226 °C | |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297) | |

| Purity | >98.0% (GC) | [2][3] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and purification of this compound. These protocols are based on standard organic chemistry techniques applicable to this class of compounds.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts, which can be prepared from the corresponding primary aromatic amine.[4][5][6][7][8] This protocol outlines the synthesis of this compound from 2-aminoanthracene (B165279).

Materials:

-

2-aminoanthracene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Distilled water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Starch-iodide paper

Procedure:

-

Diazotization of 2-aminoanthracene:

-

In a flask, dissolve a specific molar quantity of 2-aminoanthracene in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C.

-

Monitor the reaction with starch-iodide paper. The presence of excess nitrous acid (indicated by the immediate turning of the paper blue-black) signifies the completion of the diazotization.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., in a 50-60 °C water bath) until the evolution of nitrogen ceases.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Extract the crude this compound with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and wash them with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

A generalized workflow for this synthesis and subsequent purification is depicted below.

Purification of this compound

The crude product obtained from the synthesis can be purified by recrystallization or column chromatography.

1. Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.[5][6]

Procedure:

-

Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below. Toluene or a mixed solvent system like ethanol/water might be suitable.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve it completely.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of this compound should form. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

2. Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.[4][8][9]

Procedure:

-

Column Preparation:

-

Pack a chromatography column with a slurry of silica (B1680970) gel or alumina (B75360) in a non-polar solvent (e.g., hexane).

-

Allow the adsorbent to settle, ensuring a level surface.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane).

-

Carefully load the sample onto the top of the column.

-

-

Elution:

-

Begin eluting the column with a non-polar solvent (e.g., hexane).

-

Gradually increase the polarity of the eluent (e.g., by adding increasing amounts of a more polar solvent like ethyl acetate to the hexane) to move the compounds down the column.

-

-

Fraction Collection:

-

Collect the eluent in a series of fractions.

-

Monitor the separation using Thin Layer Chromatography (TLC).

-

-

Isolation:

-

Combine the fractions containing the pure this compound.

-

Remove the solvent under reduced pressure to obtain the purified product.

-

Potential Signaling Pathway Interaction: MAPK/ERK Pathway

While direct studies on the interaction of this compound with specific signaling pathways are not extensively documented, research on structurally related compounds provides valuable insights. For instance, the purine (B94841) analogue 2-chloro-2'-deoxyadenosine (CdA) has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway in leukemia cells.[10] This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and apoptosis.[11]

The activation of the ERK/MAPK pathway typically begins with the activation of a receptor tyrosine kinase (RTK) at the cell surface, leading to a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, altering gene expression. Given the structural similarities and the known biological activities of other chlorinated aromatic compounds, it is plausible that this compound could also modulate the ERK/MAPK signaling pathway. Further research is warranted to investigate this potential interaction and its downstream consequences.

A simplified representation of the canonical ERK/MAPK signaling pathway is provided below.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to ERK dynamics, part 2: downstream decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mt.com [mt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. bohr.winthrop.edu [bohr.winthrop.edu]

- 10. mdpi.com [mdpi.com]

- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 2-Chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to 2-Chloroanthracene. Additionally, it explores its toxicological profile and potential mechanisms of action, offering valuable insights for researchers in environmental science, toxicology, and drug development.

Core Properties of this compound

This compound is a chlorinated polycyclic aromatic hydrocarbon (cPAH). Its chemical structure consists of an anthracene (B1667546) backbone with a single chlorine atom substituted at the second position.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₄H₉Cl |

| Molecular Weight | 212.67 g/mol [1] |

| CAS Number | 17135-78-3 |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 221-223 °C |

| Boiling Point | 370.1 ± 11.0 °C at 760 mmHg |

| Density | 1.3 ± 0.1 g/cm³ |

| Solubility | Slightly soluble in Chloroform, Dichloromethane (B109758), and Ethyl Acetate |

| LogP | 5.28 |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of polycyclic aromatic hydrocarbons can be adapted for this compound. The following protocol is based on a palladium-catalyzed C-H activation/C-C coupling reaction.

Materials:

-

A suitable aryl halide and a coupling partner (specific starting materials for this compound synthesis would be determined by the chosen retrosynthetic analysis)

-

Palladium diacetate (Pd(OAc)₂)

-

Silver trifluoroacetate (B77799) (AgTFA)

-

Trifluoromethanesulfonic acid (TfOH)

-

Acetic acid (AcOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether (PE)

Procedure:

-

To a sealed tube equipped with a magnetic stir bar, add the starting aryl substrate (0.24 mmol), glycine (0.1 mmol, 7.5 mg), palladium diacetate (0.02 mmol, 4.45 mg), silver trifluoroacetate (0.24 mmol, 53.01 mg), and the coupling partner (0.2 mmol) under air.

-

Add acetic acid (2 mL) as the solvent, followed by the addition of trifluoromethanesulfonic acid (0.1 mmol, 15.0 mg).

-

Seal the tube and stir the reaction mixture at 100 °C for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane and extract it with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to obtain the desired this compound.[1]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound in various matrices.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris GC 240 with a TRACE 1610 GC).[2]

-

A suitable capillary column for separating polycyclic aromatic hydrocarbons.

General Procedure:

-

Sample Preparation: The sample preparation will vary depending on the matrix (e.g., soil, water, biological tissue). It may involve extraction with a suitable solvent, clean-up steps to remove interfering substances, and concentration of the extract.

-

GC Separation:

-

Injector Temperature: Set to a temperature that ensures efficient volatilization of the sample without degradation.

-

Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) is a standard method for generating mass spectra.

-

Mass Analyzer: A quadrupole or a high-resolution mass analyzer like an Orbitrap can be used.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

-

-

Identification and Quantification:

-

The retention time of the peak corresponding to this compound is compared to that of a known standard.

-

The mass spectrum of the peak is compared to a reference library spectrum for confirmation. The NIST WebBook provides reference mass spectra for this compound.[3]

-

Quantification is typically performed by creating a calibration curve using standards of known concentrations.

-

Biological Activity and Toxicological Profile

Chlorinated aromatic hydrocarbons, including this compound, are known for their persistence in the environment and their potential for bioaccumulation.[4] They can elicit a range of toxic effects, including skin irritation, eye irritation, and potential carcinogenicity.

Research suggests that PAHs with bay or bay-like regions, a structural feature present in this compound, can act as potent inhibitors of gap-junctional intercellular communication (GJIC).[] This inhibition is considered an epigenetic event that may contribute to tumor promotion by allowing initiated cells to escape growth suppression from surrounding normal cells.[] The same study also indicated that these GJIC-inhibitory isomers induce the phosphorylation of extracellular signal-regulated kinases (ERK 1 and 2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[]

The metabolism of anthracene and related compounds in biological systems often involves cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites capable of binding to DNA and other macromolecules, a critical step in chemical carcinogenesis.

Visualizations

Logical Workflow for the Synthesis and Purification of this compound

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Postulated Toxicological Pathway of this compound

References

Spectroscopic Profile of 2-Chloroanthracene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloroanthracene, a chlorinated polycyclic aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. This guide presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the available ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) in ppm | Tentative Assignment |

| 8.387 | Aromatic H |

| 8.307 | Aromatic H |

| 7.98 | Aromatic H |

| 7.97 | Aromatic H |

| 7.929 | Aromatic H |

| 7.49 | Aromatic H |

| 7.47 | Aromatic H |

| 7.373 | Aromatic H |

| Note: Specific assignments and coupling constants (J values) are not available in the reviewed literature.[1] |

¹³C NMR Data

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A standard protocol for preparing a sample for NMR analysis involves dissolving 5-25 mg of the solid compound in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean NMR tube.[4] The solution should be clear and free of any particulate matter.

Instrumentation and Acquisition: The ¹H NMR data presented was acquired on a 400 MHz NMR spectrometer.[1] A typical experiment involves acquiring a sufficient number of scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a higher number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

Specific peak assignments for this compound are not detailed in the available resources. However, characteristic absorption bands for aromatic compounds can be expected in the following regions:

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1475 | Aromatic C=C stretching |

| 900 - 690 | Aromatic C-H out-of-plane bending |

Experimental Protocol for IR Spectroscopy

For solid samples like this compound, several methods can be employed to obtain an IR spectrum.

KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of the IR spectrometer.[5]

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR beam is then passed through the crystal, and the resulting spectrum is recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like anthracene (B1667546) derivatives.

UV-Vis Absorption Data

The UV-Vis spectrum of this compound exhibits characteristic absorption bands in the ultraviolet and visible regions. While specific molar absorptivity (ε) values are not available, the absorption maxima (λmax) can be identified from the spectrum available in the NIST WebBook. Anthracene and its derivatives typically show a series of absorption bands in the 300-400 nm range.[6][7]

| Wavelength (λmax) in nm (estimated) |

| ~255 |

| ~340 |

| ~358 |

| ~377 |

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol, cyclohexane) to a known concentration.

Instrumentation and Measurement: A dual-beam UV-Vis spectrophotometer is typically used. A cuvette containing the pure solvent is used as a reference. The sample solution is placed in a quartz cuvette in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-500 nm).

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a solid organic compound.

Conclusion

This technical guide summarizes the currently available spectroscopic data for this compound. While foundational ¹H NMR, IR, and UV-Vis data are presented, a complete spectral assignment, including ¹³C NMR chemical shifts and ¹H NMR coupling constants, requires further investigation. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this compound and related aromatic systems.

References

- 1. This compound(17135-78-3) 1H NMR spectrum [chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound | C14H9Cl | CID 28308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anthracene, 2-chloro- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

Solubility of 2-Chloroanthracene in common organic solvents

Solubility of 2-Chloroanthracene: A Technical Guide

Introduction

This compound, a halogenated derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene (B1667546), is a compound of interest in organic electronics, chemical synthesis, and environmental science. Its molecular structure, characterized by a fused three-ring aromatic system with a single chlorine substituent, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in solution-phase reactions, purification processes such as recrystallization, and for assessing its environmental fate and transport. This technical guide provides an overview of the known solubility of this compound, a detailed experimental protocol for its determination, and a workflow for solubility assessment.

Qualitative Solubility Data

Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its solubility behavior.

| Solvent | Chemical Class | Qualitative Solubility |

| Chloroform | Halogenated Hydrocarbon | Slightly Soluble[1] |

| Dichloromethane | Halogenated Hydrocarbon | Slightly Soluble[1] |

| Ethyl Acetate | Ester | Slightly Soluble[1] |

Based on the principle of "like dissolves like," the large, nonpolar anthracene backbone of this compound suggests a higher affinity for nonpolar or moderately polar solvents. The presence of the chlorine atom introduces a slight polarity to the molecule. Therefore, it is expected to be more soluble in chlorinated solvents and aromatic hydrocarbons than in highly polar solvents like water or short-chain alcohols.

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal shake-flask method. This method is considered a gold standard for solubility measurements due to its reliability and accuracy.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature water bath or incubator with shaking capabilities

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation of the solute.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Sample Preparation for Analysis:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis). Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration by the dilution factor.

-

The solubility is typically expressed in units of g/100 mL, mg/L, or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

References

An In-depth Technical Guide to the Physical Properties of 2-Chloroanthracene

This technical guide provides a detailed overview of the key physical properties of 2-Chloroanthracene, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a halogenated polycyclic aromatic hydrocarbon. Its physical state at standard conditions is a white to light yellow powder or crystalline solid. Understanding its melting and boiling points is crucial for its purification, handling, and application in various chemical processes.

The experimentally determined and estimated physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Notes |

| Melting Point | 221-223 °C | Literature value |

| Boiling Point | ~275.35 °C | Rough estimate |

Data sourced from multiple chemical databases, confirming a consistent melting point range from literature.[1]

Experimental Protocols for Physical Property Determination

While specific experimental documentation for the determination of this compound's physical properties is consolidated in the literature, the following sections describe the standard, widely accepted methodologies that are used for such determinations for solid organic compounds.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a key indicator of purity, with pure compounds typically exhibiting a sharp melting range of 0.5-1.0°C. The capillary method is the most common technique for this determination.[2][3]

Protocol:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into the open end of a thin-walled capillary tube (sealed at the other end). The tube is then tapped gently or dropped through a long glass tube to tightly pack the solid into the sealed end, achieving a sample height of 2-3 mm.[4][5]

-

Apparatus Setup:

-

Thiele Tube Method: The capillary tube is attached to a thermometer with a rubber band, ensuring the band is above the level of the heating oil. The assembly is then inserted into a Thiele tube filled with a high-boiling point oil (like mineral oil or silicone oil). The side arm of the Thiele tube is designed to create convection currents, ensuring uniform heating of the oil bath.[1]

-

Modern Melting Point Apparatus: The capillary tube is inserted into a heating block within a digital apparatus. These instruments offer precise, programmable heating rates and often have a magnifying lens for clear observation.[2]

-

-

Heating and Observation:

-

An initial rapid heating is performed to determine an approximate melting range.

-

A second, careful determination is then conducted with a fresh sample. The temperature is brought to about 15-20°C below the approximate melting point and then increased slowly, at a rate of 1-2°C per minute.[4]

-

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first droplet of liquid appears.

-

The temperature at which the entire sample has completely melted into a clear liquid. This range is reported as the melting point. For this compound, this is documented as 221-223°C.[1]

-

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Since this compound is a solid at room temperature, its boiling point is determined at a temperature well above its melting point. The estimated boiling point is approximately 275.35°C. A common method for small-scale determination is a micro boiling point technique using a Thiele tube.

Protocol:

-

Sample Preparation: A small amount of molten this compound (a few milliliters) is placed into a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid sample within the fusion tube.[6][7]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube heating bath, similar to the melting point setup.[6]

-

Heating and Observation: The apparatus is heated gently. Initially, trapped air will expand and exit the capillary tube as bubbles. As the temperature nears the boiling point, the compound's vapor will displace the air, resulting in a rapid and continuous stream of bubbles.[6][8]

-

Data Recording: Once a vigorous stream of bubbles is observed, the heat is removed. The liquid begins to cool, and the vapor pressure inside the capillary drops. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the generalized logical workflow for determining the melting and boiling points of a solid organic compound like this compound.

Caption: Generalized workflow for determining the melting and boiling points of a solid organic compound.

References

Health and Safety Considerations for Handling 2-Chloroanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling of 2-Chloroanthracene (CAS No. 17135-78-3). The information is intended to enable researchers, scientists, and drug development professionals to work safely with this compound. This document outlines the known hazards, summarizes key toxicological and physical data, provides detailed experimental protocols for assessing toxicity, and describes appropriate handling and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

It is crucial to handle this compound with appropriate personal protective equipment and to follow the safety procedures outlined in this guide.

GHS Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation[1][2] |

| H319 | Causes serious eye irritation[1][2] |

| P264 | Wash skin thoroughly after handling[2] |

| P280 | Wear protective gloves/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of water[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention[2] |

| P337+P313 | If eye irritation persists: Get medical advice/attention[2] |

| P362+P364 | Take off contaminated clothing and wash it before reuse[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Cl | [3][4] |

| Molecular Weight | 212.67 g/mol | [3][4] |

| Appearance | White to Light yellow powder to crystal | [5] |

| Melting Point | 221-223 °C | [6][7] |

| Boiling Point | 370.1 ± 11.0 °C at 760 mmHg | [6] |

| Flash Point | 179.2 ± 9.1 °C | [6] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [6] |

| LogP | 5.28 | [6] |

| Solubility | Insoluble in water. |

Toxicological Information

Limited quantitative toxicological data for this compound is available in the public domain. Acute toxicity data such as LD50 (oral, dermal) and LC50 (inhalation) values have not been found in the searched literature. However, data on its mutagenicity and the toxicological profile of related chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) provide insights into its potential hazards.

Acute Toxicity

Mutagenicity

This compound has been shown to be mutagenic in microbiological assays.

| Test System | Dose/Duration | Result | Reference |

| Bacteria - Salmonella typhimurium (Ames Test) | 100 µ g/plate | Positive | MUREAV Mutation Research |

Potential Mechanisms of Toxicity

While specific studies on the complete signaling pathways affected by this compound are limited, research on chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) and isomers of chloroanthracene suggests potential mechanisms of toxicity.

-

Aryl Hydrocarbon Receptor (AhR) Activation: Like other polycyclic aromatic hydrocarbons, this compound may exert toxic effects through the activation of the Aryl Hydrocarbon Receptor (AhR).[9][10][11] Ligand-bound AhR translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).[11] This metabolic activation can produce reactive intermediates that may lead to cellular damage.

-

Inhibition of Gap Junctional Intercellular Communication (GJIC) and ERK Activation: Studies on chloroanthracene isomers have shown that they can inhibit gap junctional intercellular communication (GJIC).[12] This inhibition can disrupt normal cell growth and function. The same study noted that GJIC-inhibitory isomers also induced the phosphorylation of Extracellular Signal-Regulated Kinases (ERK 1 and 2), suggesting an activation of the MAPK/ERK signaling pathway.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the toxicological properties of this compound.

Ames Test for Mutagenicity

This protocol is adapted from standard methods for the Salmonella/microsome mutagenicity assay.[14][15][16][17][18]

Objective: To evaluate the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Nutrient broth

-

Minimal glucose agar (B569324) plates

-

Top agar (containing a trace amount of histidine and biotin)

-

This compound test solution (dissolved in a suitable solvent, e.g., DMSO)

-

Positive and negative controls

-

S9 metabolic activation mixture (optional, to assess the mutagenicity of metabolites)

-

Sterile test tubes, pipettes, and petri dishes

-

Incubator at 37°C

Procedure:

-

Bacterial Culture Preparation: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a fresh culture.

-

Preparation of Test Solutions: Prepare a series of dilutions of the this compound test solution.

-

Assay: a. To a sterile tube containing 2 ml of molten top agar held at 45°C, add:

- 0.1 ml of the overnight bacterial culture.

- 0.1 ml of the this compound test solution (or control).

- 0.5 ml of S9 mix or buffer (if not using S9). b. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. c. Distribute the top agar evenly by tilting the plate. d. Allow the top agar to solidify.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

MTT Assay for Cytotoxicity

This protocol is based on standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures for assessing cell viability.[19][20][21][22][23]

Objective: To determine the cytotoxic effect of this compound on a selected cell line by measuring the metabolic activity of the cells.

Materials:

-

Adherent or suspension cell line (e.g., HepG2, A549)

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound test solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/ml in sterile PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound test solution. Include untreated and solvent-treated cells as controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µl of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

Logical Workflow for Handling this compound

Caption: Logical workflow for the safe handling of this compound.

Potential Signaling Pathway of this compound

Caption: Potential signaling pathway of this compound.

Safe Handling and Storage

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[14]

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Emergency Procedures

-

In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

-

In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb the material with an inert absorbent and place it in a sealed container for disposal. Clean the spill area thoroughly.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it in the sewer system.

This guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted before handling this chemical. Always refer to the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

- 1. This compound | C14H9Cl | CID 28308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17135-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Anthracene, 2-chloro- [webbook.nist.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 17135-78-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. This compound | CAS#:17135-78-3 | Chemsrc [chemsrc.com]

- 7. This compound [chembk.com]

- 8. 2-chloroanthraquinone | CAS#:131-09-9 | Chemsrc [chemsrc.com]

- 9. Role of coactivators in transcriptional activation by the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aryl-hydrocarbon receptor activation regulates constitutive androstane receptor levels in murine and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dual effects of active ERK in cancer: A potential target for enhancing radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 17. enamine.net [enamine.net]

- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. researchgate.net [researchgate.net]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NP [thermofisher.com]

An In-depth Technical Guide to Potential Precursors for the Synthesis of 2-Chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-chloroanthracene, a valuable intermediate in the synthesis of various dyes, pigments, fluorescent materials, and organic semiconductors.[1] The document details the key precursors, reaction mechanisms, and experimental protocols, with a focus on providing actionable data for laboratory and developmental applications. All quantitative data is summarized for comparative analysis, and reaction workflows are visualized to facilitate understanding.

Synthesis via 2-Chloroanthraquinone (B1664062)

A principal and versatile precursor to this compound is 2-chloroanthraquinone. This intermediate can be synthesized through several methods, primarily starting from phthalic anhydride (B1165640) or a substituted anthraquinone (B42736). The subsequent reduction of 2-chloroanthraquinone yields the target molecule.

Preparation of 2-Chloroanthraquinone from Phthalic Anhydride and Chlorobenzene (B131634)

This classic approach involves a two-step process: a Friedel-Crafts acylation followed by an acid-catalyzed cyclization.

Step 1: Friedel-Crafts Acylation to form 2-(4-chlorobenzoyl)benzoic acid

The reaction begins with the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms 2-(4-chlorobenzoyl)benzoic acid.

Step 2: Cyclization to 2-Chloroanthraquinone

The intermediate, 2-(4-chlorobenzoyl)benzoic acid, is then cyclized using a strong dehydrating agent, such as concentrated sulfuric acid, at elevated temperatures to yield 2-chloroanthraquinone.[2][3]

Experimental Protocol: A detailed experimental protocol for a similar synthesis of anthraquinone from phthalic anhydride and benzene (B151609) is well-established and can be adapted for the synthesis of the chloro-derivative.[3] In a process for manufacturing β-chloroanthraquinone, o-(4-chlorobenzoyl)-benzoic acid is fed into a fluidized bed reactor containing an aluminum silicate (B1173343) catalyst at 305°C. The product is obtained in a practically quantitative conversion, with a yield of 95% of theory.[4]

Preparation of 2-Chloroanthraquinone from 2-Nitroanthraquinone (B1658324)

An alternative route to 2-chloroanthraquinone involves the chlorination of 2-nitroanthraquinone.

Experimental Protocol: A patented method describes the preparation of a chlorination reagent by passing chlorine gas through a mixture of dichlorophenyl phosphine (B1218219) and phenyl phosphonyl chloride. This reagent is then reacted with 2-nitroanthraquinone at 170°C for 5 hours. After workup, which includes neutralization and extraction with ethyl acetate, 2-chloroanthraquinone is obtained as light yellow needle-like crystals.[5][6]

Quantitative Data for 2-Chloroanthraquinone Synthesis:

| Starting Materials | Product | Reagents/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| o-(4-chlorobenzoyl)-benzoic acid | 2-Chloroanthraquinone | Aluminum silicate | 305 | - | 95 | - | [4] |

| 2-Nitroanthraquinone | 2-Chloroanthraquinone | Cl₂/PhPCl₂/PhPOCl₂ | 170 | 5 h | 83 | 211.2 | [2][6] |

Reduction of 2-Chloroanthraquinone to this compound

The final step in this pathway is the reduction of the quinone functionality of 2-chloroanthraquinone to yield this compound. Common reducing agents for this type of transformation include zinc dust, sodium borohydride, or catalytic hydrogenation.

Experimental Protocol (General): While a specific protocol for the reduction of 2-chloroanthraquinone was not found in the searched literature, the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for the reduction of aryl ketones.[7] Zinc dust, in particular, is a common reducing agent for converting quinones to their corresponding aromatic hydrocarbons.[7][8]

Logical Workflow for Synthesis via 2-Chloroanthraquinone

Caption: Synthetic pathways to this compound via the 2-Chloroanthraquinone intermediate.

Synthesis via Sandmeyer Reaction of 2-Aminoanthracene (B165279)

The Sandmeyer reaction provides a direct method to introduce a chlorine atom onto the anthracene (B1667546) core starting from 2-aminoanthracene. This reaction proceeds via the formation of a diazonium salt, which is then displaced by a chloride ion, typically from a copper(I) chloride catalyst.[1][9]

Step 1: Diazotization of 2-Aminoanthracene

2-Aminoanthracene is treated with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Chloro-dediazoniation

The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.

Experimental Protocol (Adapted): A general procedure for the diazotization of a primary aromatic amine involves dissolving the amine in a mixture of concentrated hydrochloric acid and water, cooling the solution to 0-5 °C, and then slowly adding a chilled aqueous solution of sodium nitrite.[10] The completion of the diazotization can be monitored using starch-iodide paper.[10] For the Sandmeyer reaction, the cold diazonium salt solution is slowly added to a solution of copper(I) chloride in concentrated HCl at 0 °C. The reaction mixture is then typically warmed to room temperature or gently heated to ensure the completion of the reaction.[11]

Experimental Workflow for Sandmeyer Reaction

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Direct Chlorination of Anthracene

While direct chlorination of anthracene is a conceivable route, it is generally not a preferred method for the specific synthesis of this compound due to the formation of a mixture of isomers. The electrophilic substitution on anthracene typically favors the 9- and 10-positions. Therefore, controlling the regioselectivity to obtain the 2-chloro isomer is challenging and often results in low yields of the desired product and difficult purification processes.

Summary of Potential Precursors and Synthetic Strategies

The following table summarizes the key precursors and their corresponding synthetic strategies for the preparation of this compound.

| Precursor | Synthetic Strategy | Key Intermediates | Advantages | Challenges |

| Phthalic Anhydride & Chlorobenzene | Friedel-Crafts Acylation & Cyclization, followed by Reduction | 2-(4-chlorobenzoyl)benzoic acid, 2-Chloroanthraquinone | Readily available starting materials; well-established reaction types. | Multi-step synthesis; use of stoichiometric Lewis acids and strong acids. |

| 2-Nitroanthraquinone | Chlorination followed by Reduction | 2-Chloroanthraquinone | Potentially high-yielding route to the intermediate. | Requires handling of hazardous chlorinating agents and nitro compounds. |

| 2-Aminoanthracene | Sandmeyer Reaction | Anthracene-2-diazonium chloride | Direct conversion of an amino group to a chloro group. | Diazonium salts can be unstable; requires careful temperature control. |

| Anthracene | Direct Electrophilic Chlorination | - | One-step process. | Poor regioselectivity leading to a mixture of isomers; difficult purification. |

Conclusion

For the targeted synthesis of this compound, the most promising and controllable routes proceed through the 2-chloroanthraquinone intermediate. The synthesis of this intermediate from either phthalic anhydride and chlorobenzene or from 2-nitroanthraquinone offers viable pathways with reported high yields. Subsequent reduction of 2-chloroanthraquinone is a necessary final step. The Sandmeyer reaction of 2-aminoanthracene also presents a direct and efficient method, provided that the reaction conditions are carefully controlled. Direct chlorination of anthracene is generally not recommended due to the lack of regioselectivity. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the capabilities for handling the specific reagents and reaction conditions involved.

References

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Page loading... [guidechem.com]

- 3. docsity.com [docsity.com]

- 4. US4045456A - Manufacture of anthraquinones - Google Patents [patents.google.com]

- 5. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 6. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 7. indolysaght.com [indolysaght.com]

- 8. Zinc [organic-chemistry.org]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. US4217307A - Process for the preparation of 2,2'-dichloro-hydrazobenzene - Google Patents [patents.google.com]

Luminescence and Fluorescence Properties of 2-Chloroanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core luminescence and fluorescence properties of 2-Chloroanthracene. It is designed to furnish researchers, scientists, and professionals in drug development with detailed information on its photophysical characteristics, experimental protocols for its analysis, and its interactions within biological signaling pathways.

Photophysical Properties of this compound

This compound, a halogenated derivative of the polycyclic aromatic hydrocarbon anthracene (B1667546), exhibits characteristic luminescence and fluorescence. Its rigid, planar structure and extended π-electron system are conducive to strong UV absorption and fluorescence emission.

Quantitative Data

A comprehensive search of available literature was conducted to collate the key photophysical parameters of this compound. While qualitative descriptions of its fluorescence are available, specific quantitative data from seminal sources such as Berlman's "Handbook of Fluorescence Spectra of Aromatic Molecules" and the "Journal of Physical Chemistry A" were not programmatically accessible. The following table summarizes the available data and indicates where key values are yet to be definitively sourced.

| Property | Value | Solvent | Temperature (°C) | Citation/Note |

| Formula | C₁₄H₉Cl | - | - | --INVALID-LINK-- |

| Molecular Weight | 212.67 g/mol | - | - | --INVALID-LINK-- |

| UV Absorption Maxima (λabs) | See Figure 1 | - | - | --INVALID-LINK-- |

| Fluorescence Emission Maxima (λem) | Data Not Available | - | - | Expected to be in the blue region, typical for anthracene derivatives. |

| Fluorescence Quantum Yield (ΦF) | Data Not Available | - | - | This value is crucial for assessing emission efficiency. |

| Fluorescence Lifetime (τF) | Data Not Available | - | - | A study confirmed it does not exhibit dual emission lifetimes.[1] |

Spectral Data

The UV-Visible absorption spectrum of this compound is a key characteristic for its identification and for designing fluorescence experiments.

Figure 1: UV/Visible Absorption Spectrum of this compound

Caption: A representation of the UV/Visible absorption spectrum for this compound, based on data from the NIST Chemistry WebBook. Note: This is a graphical representation and not the raw data plot.

Experimental Protocols

This section details the methodologies for the characterization of the luminescence and fluorescence properties of this compound.

Steady-State Fluorescence Spectroscopy

This protocol outlines the measurement of fluorescence excitation and emission spectra.

Workflow for Steady-State Fluorescence Measurement

Caption: Workflow for acquiring steady-state fluorescence spectra.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Utilize a calibrated spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of shorter wavelengths.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λabs) and scan the emission monochromator to longer wavelengths.

-

Data Correction: The acquired spectra should be corrected for instrumental factors, such as the wavelength-dependent intensity of the excitation source and the sensitivity of the detector.

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (ΦF) is determined relative to a well-characterized standard.

Workflow for Quantum Yield Determination

Caption: Workflow for the comparative measurement of fluorescence quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to this compound (e.g., anthracene in cyclohexane, ΦF = 0.27).

-

Solution Preparation: Prepare a series of dilutions for both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

-

Spectroscopic Measurements:

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield is calculated using the following equation: Φsample = Φstandard × (msample / mstandard) × (nsample² / nstandard²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence measurements are used to determine the fluorescence lifetime (τF) of a fluorophore.

Workflow for Time-Resolved Fluorescence Measurement

Caption: Workflow for determining fluorescence lifetime using TCSPC.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent. It is often necessary to degas the solution to remove dissolved oxygen, a known fluorescence quencher.

-

Instrumentation: Utilize a time-correlated single photon counting (TCSPC) system. This consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a flash lamp), a sample holder, a fast and sensitive photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulses. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Data Analysis: The instrument response function (IRF) is measured using a scattering solution. The experimental fluorescence decay curve is then fitted to a multi-exponential decay model, and the IRF is deconvoluted from the experimental data to obtain the true fluorescence lifetime(s). For this compound, a mono-exponential decay is expected.[1]

Interaction with Biological Signaling Pathways

The use of anthracene derivatives as fluorescent probes in biological systems is an active area of research. Studies have investigated the effect of this compound on specific cellular signaling pathways.

Effect on Gap Junction Intercellular Communication (GJIC) and MAPK Signaling

Research on the structure-activity relationships of polycyclic aromatic hydrocarbons has shown that this compound, a linear-planar isomer, does not significantly impact gap junction intercellular communication (GJIC) or the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1 and ERK2. This is in contrast to other isomers with bay-like regions which were found to inhibit GJIC and induce MAPK activation.

Logical Diagram of this compound's Interaction with the MAPK Pathway

Caption: Lack of effect of this compound on the GJIC and MAPK pathways.

This "negative" result is valuable as it helps to define the structural requirements for chemicals to interact with these specific cellular pathways, aiding in the design of more specific fluorescent probes and the assessment of the toxicological profiles of related compounds.

Conclusion

This compound is a fluorescent molecule with photophysical properties characteristic of the anthracene family. While its UV-Visible absorption spectrum is well-documented, further research is needed to definitively establish its fluorescence emission spectrum, quantum yield, and lifetime in various solvents. The experimental protocols provided in this guide offer a robust framework for researchers to conduct these characterizations. Furthermore, the understanding of its lack of interaction with the GJIC and MAPK signaling pathways provides important structure-activity relationship data for the fields of toxicology and drug development.

References

Investigating the Cytotoxicity of Chlorinated Anthracene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cytotoxicity of chlorinated anthracene (B1667546) compounds. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed resource encompassing available quantitative data, experimental methodologies, and known mechanistic pathways. While specific data on chlorinated anthracenes remain limited, this guide synthesizes existing knowledge on related polycyclic aromatic hydrocarbons (PAHs) to provide a foundational understanding and framework for future research.

Introduction to Chlorinated Anthracene Compounds and their Cytotoxic Potential

Anthracene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are subjects of significant environmental and toxicological concern. The addition of chlorine atoms to the anthracene structure can modify its chemical properties, potentially enhancing its persistence and altering its biological activity. Several anthracene derivatives have been investigated for their cytotoxic and potential anticancer properties. For instance, a novel anthracene derivative, MHY412, has shown significant inhibitory effects on the proliferation of doxorubicin-resistant human breast cancer cells (MCF-7/Adr) with an IC50 value of 0.15 µM, which is considerably lower than that of doxorubicin (B1662922) (13.6 µM) in the same cell line[1]. This highlights the potential of the anthracene scaffold in developing potent cytotoxic agents. Furthermore, certain ethanoanthracene compounds have demonstrated potent antiproliferative effects in Chronic Lymphocytic Leukemia (CLL) cell lines, with IC50 values in the sub-micromolar to low micromolar range[2].

The mechanism of cytotoxicity for many PAHs involves the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways, often leading to apoptosis, a form of programmed cell death[3]. The phototoxicity of anthracene, for example, is well-documented and is known to be mediated by the generation of singlet oxygen and other ROS upon exposure to UV light[4][5]. The presence of chloride ions has been shown to enhance the photosensitized production of ROS by an anthracene derivative[4][5]. While much of the research has focused on photo-activated toxicity, understanding the intrinsic cytotoxicity of chlorinated anthracenes in the absence of light is crucial for assessing their full toxicological profile and therapeutic potential.

This guide will delve into the available quantitative data on the cytotoxicity of chlorinated and other anthracene derivatives, provide detailed protocols for key experimental assays, and explore the known signaling pathways involved in their cytotoxic effects.

Quantitative Cytotoxicity Data

The systematic evaluation of the cytotoxicity of chlorinated anthracene compounds is an emerging area of research. Consequently, a comprehensive dataset of IC50 values across a wide range of cell lines is not yet available. However, data from studies on various anthracene derivatives provide valuable insights into their potential bioactivity. The following tables summarize the available quantitative data for selected anthracene compounds.

Table 1: Cytotoxicity of 9-(2-nitrovinyl)anthracene (B1206571) Derivatives in Burkitt's Lymphoma (BL) Cell Lines [6]

| Compound | Cell Line | IC50 (µM) |

| 12a (9-nitrovinylanthracene based) | MUTU-I | 2.57 |

| DG-75 | 2.08 | |

| 13j (C-9 chloro substituted) | MUTU-I | Not specified, but potent |

| DG-75 | Not specified, but potent | |

| 16a (phenyl maleimide (B117702) adduct) | MUTU-I | 0.17 - 0.38 (range for most potent compounds) |

| DG-75 | 0.45 - 0.78 (range for most potent compounds) | |

| 16b (p-chloro compound) | MUTU-I | 0.17 - 0.38 (range for most potent compounds) |

| DG-75 | 0.45 - 0.78 (range for most potent compounds) | |

| 16d (C-9 chloro substituted) | MUTU-I | Not specified, but potent |

| DG-75 | Not specified, but potent | |

| 19a | MUTU-I | 0.17 - 0.38 (range for most potent compounds) |

| DG-75 | 0.45 - 0.78 (range for most potent compounds) | |

| Taxol (Control) | MUTU-I | 0.32 |

| DG-75 | 1.32 |

Table 2: Cytotoxicity of Anthracene-9,10-dione Derivatives in Human Cervical Cancer (CaSki) Cell Line [7]

| Compound | IC50 (µM) |

| Compound 5 (4-(benzylamino)-9,10-dioxo-4a,9,9a,10-tetrahydroanthracen-1-yl 4-ethylbenzenesulfonate) | 0.3 |

| Cisplatin (CDDP) (Control) | 8.0 |

Table 3: Cytotoxicity of MHY412 in Human Breast Cancer Cell Lines [1]

| Cell Line | IC50 of MHY412 (µM) | IC50 of Doxorubicin (µM) |

| MCF-7 | 0.26 | 1.26 |

| MCF-7/Adr (Doxorubicin-resistant) | 0.15 | 13.6 |

Table 4: Cytotoxicity of Ethanoanthracene Compounds in Chronic Lymphocytic Leukemia (CLL) Cell Lines [2]

| Compound | HG-3 Cell Line IC50 (µM) | PGA-1 Cell Line IC50 (µM) |

| 20a | 0.17 - 2.69 (range) | 0.35 - 1.97 (range) |

| 20f | 0.17 - 2.69 (range) | 0.35 - 1.97 (range) |

| 23a | 0.17 - 2.69 (range) | 0.35 - 1.97 (range) |

| 25n | 0.17 - 2.69 (range) | 0.35 - 1.97 (range) |

Experimental Protocols

The following section provides detailed methodologies for key experiments commonly used to investigate the cytotoxicity of chemical compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, or SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the chlorinated anthracene compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Culture and treat cells with the chlorinated anthracene compounds as described for the MTT assay.

-

Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 is a key executioner caspase. Its activity can be measured using a substrate that releases a fluorescent or chromogenic molecule upon cleavage.

Materials:

-

Caspase-3 Activity Assay Kit (containing a specific caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC, and a cell lysis buffer)

-

Microplate reader (for absorbance or fluorescence)

Protocol:

-

Cell Treatment and Lysis: Treat cells with the chlorinated anthracene compounds. After treatment, lyse the cells using the provided lysis buffer.

-

Lysate Preparation: Centrifuge the cell lysates to pellet the cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase activity.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the reaction buffer and the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.

-

Data Analysis: The caspase-3 activity is proportional to the signal generated and can be expressed as a fold increase compared to the untreated control.

Signaling Pathways in Chlorinated Anthracene-Induced Cytotoxicity

The precise signaling pathways activated by chlorinated anthracenes leading to cytotoxicity are not yet fully elucidated. However, based on studies of other PAHs and anthracene derivatives, several key pathways are likely to be involved.